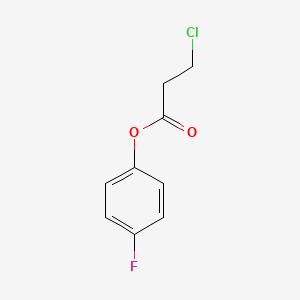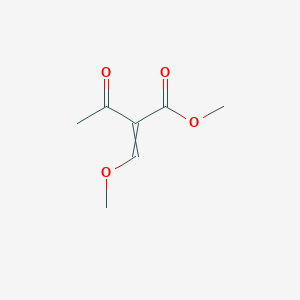
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea
Übersicht
Beschreibung
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea typically involves the reaction of 1-methyl-2-pyrrolidinone with p-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its reactivity, enabling it to participate in redox reactions and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-pyrrolidinone: A related compound with similar structural features but different reactivity.
3-(1-Methyl-2-pyrrolidinyl)pyridine: Another compound with a pyrrolidine ring, known for its biological activity.
N-Methyl-2-pyrrolidone: A solvent with similar structural elements but different applications.
Uniqueness
1-(1-Methylpyrrolidin-2-ylidene)-3-(p-nitrophenyl)urea is unique due to its combination of a pyrrolidine ring and a nitrophenyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H14N4O3 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
1-(1-methylpyrrolidin-2-ylidene)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C12H14N4O3/c1-15-8-2-3-11(15)14-12(17)13-9-4-6-10(7-5-9)16(18)19/h4-7H,2-3,8H2,1H3,(H,13,17) |
InChI-Schlüssel |
VAODBZOYKXWEQR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1=NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4,4,4-Trifluorobutyl)carbamoyl]nicotinic acid](/img/structure/B8537417.png)
![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B8537419.png)
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8537426.png)
![6'-(3-Fluoropropoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8537432.png)



![2-(5-oxopyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B8537452.png)
![2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B8537457.png)




